(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a dimethyl-substituted cyclohexene ring, and a methanol moiety. This compound is notable for its biochemical interactions and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as venetoclax, a drug used in cancer treatment. The compound is identified by its CAS number 1228780-51-5 and is classified under organic compounds with specific functional groups that influence its reactivity and biological activity .
The synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol typically involves a multi-step process:
The molecular structure of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol can be described as follows:
The compound features a cyclohexene ring that is substituted at one position with a methanol group and at another with a chlorophenyl group. This unique arrangement contributes to its chemical reactivity and biological properties .
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol can participate in several chemical reactions:
The mechanism of action for (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol primarily involves its interaction with biological molecules:
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol serves multiple scientific purposes:
The development of B-cell lymphoma 2 (Bcl-2) inhibitors represents a transformative approach in oncology, targeting the anti-apoptotic proteins that enable cancer cell survival. Anti-apoptotic Bcl-2 proteins are overexpressed in numerous cancers (e.g., chronic lymphocytic leukemia), conferring resistance to chemotherapy and contributing to disease progression [6]. The discovery that Bcl-2 allows leukemia cells to become long-lived, pioneered in 1988, catalyzed research into BH3-mimetic drugs—small molecules designed to block Bcl-2’s pro-survival function [7]. These agents restore programmed cell death (apoptosis) by mimicking native BH3-domain proteins that bind and inhibit Bcl-2. The clinical validation of this mechanism emerged with venetoclax (ABT-199), a first-in-class Bcl-2 inhibitor approved in 2016 for 17p deletion-positive CLL [7]. This breakthrough underscored the therapeutic potential of apoptosis induction, positioning intermediates like (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol as critical building blocks for such targeted therapies.
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS 1228780-51-5) serves as a pivotal intermediate in the multistep synthesis of venetoclax, a Bcl-2 inhibitor with the molecular formula C45H50ClN7O7S [7]. The compound’s structure—featuring a chlorophenyl ring, dimethyl-substituted cyclohexene, and hydroxymethyl group—enables strategic functionalization for constructing venetoclax’s complex architecture. Key reactions include:
Table 1: Key Intermediates in Venetoclax Synthesis
Compound Role | CAS Number | Molecular Formula | Function in Synthesis |
---|---|---|---|
Core Intermediate | 1228780-51-5 | C15H19ClO | Provides chlorophenyl-cyclohexenyl scaffold |
Piperazine Intermediate | 1628047-87-9 | C19H27ClN2·2ClH | Links the core to venetoclax’s benzamide moiety |
Venetoclax (Final API) | 1257044-40-8 | C45H50ClN7O7S | Bcl-2 inhibitor API |
The synthesis efficiency hinges on this intermediate’s purity (commercially available at ≥97–98%) and stability under controlled storage (2–8°C) [1] [10]. Its structural integrity ensures precise stereoelectronic alignment in venetoclax’s Bcl-2 binding domain, which achieves nanomolar affinity by occupying the BH3 hydrophobic groove [7].
Structural modifications to (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol have generated diverse analogues to optimize drug-like properties. Key strategies include:
Table 2: Structural Analogues Derived from the Core Scaffold
Analogue Structure | Biological Target | Purpose of Modification |
---|---|---|
1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazine [9] | Bcl-2/Bcl-xL | Enhances solubility for piperazine coupling |
4,4-Dimethyl-2-(pyridin-4-yl)cyclohex-1-en-1-yl)methanol [5] | Bcl-2 family proteins | Improves polar surface area for membrane permeability |
(2-(4-Bromophenyl)-4,4-dimethylcyclohex-1-enyl)methanol | Undisclosed oncology targets | Explores halogen bonding effects |
These analogues demonstrate the scaffold’s versatility in addressing challenges like solubility (predicted logP = 4.296) [1] and metabolic stability. The hydroxymethyl group’s derivatization potential—especially toward esters or ethers—further diversifies pharmacokinetic profiles [5] [10].
Table 3: Physicochemical Properties of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 250.76 g/mol | Calculated |
Molecular Formula | C15H19ClO | — |
Density | 1.095 ± 0.06 g/cm³ | Predicted [10] |
Boiling Point | 359.0 ± 35.0 °C | Predicted [10] |
pKa | 14.85 ± 0.10 | Predicted [10] |
Hydrogen Bond Acceptors | 1 | Computational [1] |
Rotatable Bonds | 2 | Computational [1] |
Storage Conditions | 2–8°C | Supplier specifications [1] [2] |
Table 4: Commercial Suppliers and Specifications
Supplier | Purity | Price ($) | Pack Sizes |
---|---|---|---|
ChemScene [1] | ≥98% | 30 (100 mg) | 100 mg |
A2BChem [2] | 97% | 74 (250 mg) | 250 mg–25 g |
AmadisChem [8] | 97% | Inquire | Custom |
Concluding Remarks
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol exemplifies the strategic role of chemical intermediates in oncology drug discovery. Its structural modularity enables rapid generation of analogues targeting apoptosis pathways, while its efficiency in venetoclax synthesis underscores industrial relevance. Future directions include exploring stereoselective variants and prodrug derivatives to enhance tumor-specific delivery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1